N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-chloro-5-nitrobenzenesulfonamide
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Overview
Description
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-chloro-5-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of an indole ring substituted with bromine and methyl groups, along with a sulfonamide group attached to a chloronitrobenzene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-chloro-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. The resulting intermediate is then reacted with 2-chloro-5-nitrobenzenesulfonyl chloride under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-chloro-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the bromine or chlorine atoms.
Reduction: Amino derivatives of the compound.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-chloro-5-nitrobenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-chloro-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylindole: A simpler indole derivative with similar structural features.
2-Chloro-5-nitrobenzenesulfonamide: Contains the sulfonamide group but lacks the indole moiety.
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-chloro-5-nitrobenzene-1-sulfonamide: A closely related compound with a different substitution pattern on the indole ring.
Uniqueness
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-chloro-5-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups and substitution pattern. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for scientific research .
Properties
Molecular Formula |
C17H15BrClN3O4S |
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Molecular Weight |
472.7 g/mol |
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-chloro-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C17H15BrClN3O4S/c1-10-13(14-8-11(18)2-5-16(14)21-10)6-7-20-27(25,26)17-9-12(22(23)24)3-4-15(17)19/h2-5,8-9,20-21H,6-7H2,1H3 |
InChI Key |
NGGKUNXJZLCYOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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